methyl[(1R)-1-(pyridin-4-yl)ethyl]amine
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Overview
Description
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine is an organic compound with the molecular formula C8H12N2. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is characterized by the presence of a pyridine ring attached to an ethylamine group, with a methyl group on the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine typically involves the reaction of pyridine derivatives with ethylamine under specific conditions. One common method is the reductive amination of pyridine-4-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is often purified through distillation or recrystallization techniques to obtain the desired enantiomeric form .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide; reactions are performed under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug development.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pyridine ring and ethylamine group play crucial roles in binding to the active sites of enzymes or receptors, influencing their function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- ®-1-(4-Pyridinyl)ethanamine
- 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds. The presence of the methyl group on the nitrogen atom also contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C8H12N2 |
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Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R)-N-methyl-1-pyridin-4-ylethanamine |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3/t7-/m1/s1 |
InChI Key |
MUIKHERDKLRMFH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)NC |
Canonical SMILES |
CC(C1=CC=NC=C1)NC |
Origin of Product |
United States |
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